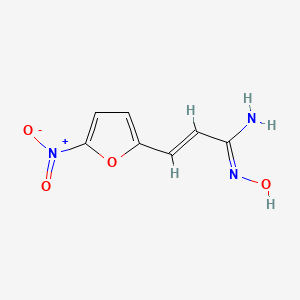
N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide
Übersicht
Beschreibung
N-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide, also known as N-hydroxy-5-nitrofuran-2-ylprop-2-enamide or NFPA, is an organic compound that has been used in numerous scientific research applications due to its unique properties. NFPA is a synthetic compound that was first synthesized in the early 1960s and has since been used in a variety of research fields, including biochemistry, physiology, and pharmacology. This compound has been used in various research applications due to its ability to act as an inhibitor, a catalyst, and a substrate for a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
NFPA has been used in a variety of scientific research applications due to its unique properties. This compound has been used as an inhibitor of enzymes, as a catalyst in biochemical reactions, and as a substrate in biochemical processes. It has also been used to study the effects of drugs on the body, as well as to study the effects of various environmental factors on the body. Additionally, NFPA has been used to study the effects of various drugs on the nervous system and to study the effects of various drugs on the immune system.
Wirkmechanismus
NFPA acts as an inhibitor of enzymes, a catalyst in biochemical reactions, and a substrate in biochemical processes. It works by binding to the active site of the enzyme, preventing it from catalyzing its reaction. It also works by binding to the substrate and promoting the reaction of the substrate with the enzyme. It is also able to bind to the receptor sites of cells, which can lead to changes in cell function.
Biochemical and Physiological Effects
NFPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, catalyze biochemical reactions, and act as a substrate in biochemical processes. It has also been shown to have an effect on the nervous system, the immune system, and the cardiovascular system. Additionally, NFPA has been shown to have an effect on the metabolism of drugs, as well as on the absorption and distribution of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
NFPA has a number of advantages and limitations for laboratory experiments. One of the main advantages of this compound is its ability to act as an inhibitor, a catalyst, and a substrate in biochemical processes. Additionally, NFPA is relatively non-toxic and has a low boiling point, making it ideal for use in laboratory experiments. On the other hand, NFPA is a synthetic compound and is not found naturally in the body, so its effects may not be the same as those of naturally occurring compounds. Additionally, NFPA can be difficult to synthesize and is relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of NFPA in scientific research. One potential direction is the use of NFPA as an inhibitor of enzymes involved in drug metabolism. Additionally, NFPA could be used to study the effects of drugs on the nervous system and the immune system. Another potential direction is the use of NFPA to study the effects of environmental factors on the body. Finally, NFPA could be used to study the effects of drugs on the cardiovascular system.
Synthesemethoden
NFPA is synthesized by a multi-step process that begins with the reaction of 5-nitrofuran-2-ylprop-2-enamide and hydroxylamine hydrochloride. This reaction produces N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamidenitrofuran-2-ylprop-2-enamide, which is then reacted with sodium methoxide to form N-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide. This reaction is typically carried out in a two-phase system, with the organic phase containing the reactants and the aqueous phase containing the sodium methoxide. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-3 atmospheres.
Eigenschaften
IUPAC Name |
(E)-N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-6(9-11)3-1-5-2-4-7(14-5)10(12)13/h1-4,11H,(H2,8,9)/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXLRNQXCZVDOH-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
CAS RN |
4928-23-8 | |
| Record name | N'-hydroxy-3-(5-nitrofuran-2-yl)prop-2-enimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



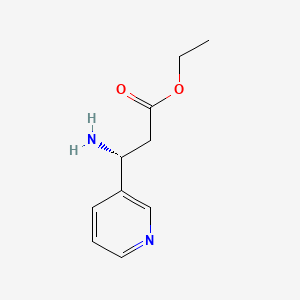

![2H,3H,4H-1lambda6-thieno[3,4-e][1,2,4]thiadiazine-1,1,3-trione](/img/structure/B6597358.png)
![N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B6597366.png)
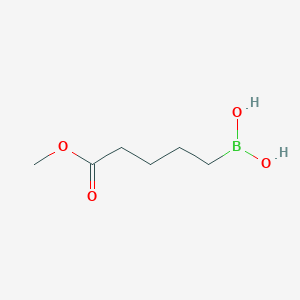
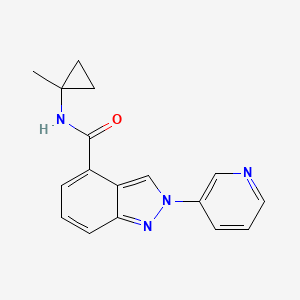



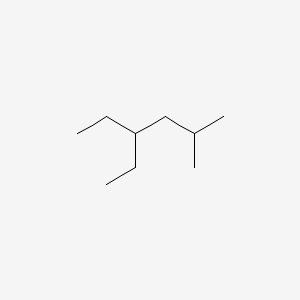
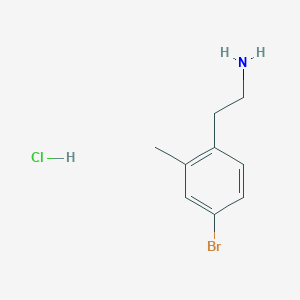
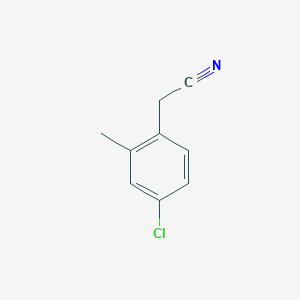
![rac-tert-butyl N-[(1R,3S)-3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate](/img/structure/B6597473.png)
